molecular formula C17H19ClN2O3 B2647438 2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate CAS No. 883299-45-4

2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B2647438
CAS No.: 883299-45-4
M. Wt: 334.8
InChI Key: QVLZDFWSBPRXOM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a synthetic ester featuring a 4-chlorophenyl ketone group linked to an ethyloxycarbonyl moiety, which is further esterified with a butanoate chain substituted at the 3-position by a 3,5-dimethylpyrazole heterocycle. Its synthesis likely involves esterification of 2-(4-chlorophenyl)-2-oxoethanol with 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, analogous to methods for related esters described in crystallographic studies .

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-(3,5-dimethylpyrazol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-11-8-12(2)20(19-11)13(3)9-17(22)23-10-16(21)14-4-6-15(18)7-5-14/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZDFWSBPRXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)OCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones, catalyzed by vitamin B1 . This reaction is characterized by high yields and simple operation, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In industrial settings, the synthesis of pyrazole derivatives can be scaled up using microwave-assisted reactions or heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times and improved yields, making them efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Key Properties

Compound Name Ester Backbone Substituent(s) Key Findings Reference
Target Compound Butanoate 3-(3,5-dimethylpyrazolyl) Pyrazole introduces N-heterocyclic character; methyl groups enhance steric bulk.
2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate Benzoate 3-CF₃ Trifluoromethyl group increases lipophilicity and electron-withdrawing effects.
2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate Benzoate 2-Cl Chlorine at ortho-position reduces symmetry, affecting crystallinity; DFT validates geometry.
2-(4-Chlorophenyl)-2-oxoethyl 2-methoxybenzoate Benzoate 2-OCH₃ Methoxy group enhances solubility in polar solvents via hydrogen bonding.

Electronic and Steric Effects

  • Pyrazole vs. Benzoate Backbone: The target’s pyrazole-substituted butanoate introduces nitrogen lone pairs, enabling hydrogen bonding and altering electronic distribution compared to benzoate analogs. For instance, trifluoromethyl groups (Compound 33) strongly withdraw electrons, while pyrazole’s aromaticity may delocalize charge .
  • Substituent Position : Ortho-substituents (e.g., 2-Cl in Compound 34) induce steric hindrance, distorting molecular conformation. In contrast, the target’s 3,5-dimethylpyrazole is para-substituted, minimizing steric clashes .

Computational Insights

Density functional theory (DFT) studies on Compound 34 revealed a HOMO-LUMO gap of 4.5 eV, consistent with experimental data. Similar methodologies (e.g., B3LYP/6-31G* level) could predict the target compound’s electronic properties, leveraging exact-exchange functionals for accuracy .

Crystallographic Data

Crystallographic analyses (using SHELX software) for benzoate derivatives (e.g., Compounds 33–37) show bond lengths of 1.74–1.79 Å for C=O esters. The target’s pyrazole ring may exhibit shorter C–N bonds (~1.33 Å), as seen in pyrazole-containing structures .

Biological Activity

The compound 2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16ClN2O3\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_2\text{O}_3

This structure contains a chlorophenyl group and a pyrazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the 4-chlorophenyl and pyrazole groups exhibit significant anticancer properties. For instance, a related compound, 4j , was screened against glioblastoma cell lines and demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is often implicated in oncogenic signaling pathways in gliomas. The inhibition of this kinase correlated with reduced cell viability in cancerous cells while showing low cytotoxicity towards non-cancerous cells .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (μM)Effect on Glioma Cells
4jAKT212Significant inhibition
AKT114Moderate inhibition

The findings suggest that compounds similar to This compound may also possess similar inhibitory effects on key kinases involved in cancer progression.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Related studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways. For example, CDMPO , a compound related to those with the chlorophenyl group, was found to significantly reduce nitric oxide production in LPS-stimulated microglial cells and protect dopaminergic neurons from neurotoxicity . This suggests that the target compound may also exhibit neuroprotective effects through similar mechanisms.

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundMechanism of ActionResult
CDMPOInhibition of NF-κB pathwayReduced NO production
Suppression of iNOS and COX-2Decreased inflammatory markers

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions. For instance, the synthesis and evaluation of pyrano[2,3-c]pyrazoles have shown promising results against glioma cell lines, indicating that modifications to the pyrazole ring can enhance biological activity .

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